molecular formula C9H16ClN3O B1458400 1-[(3-Methylisoxazol-5-yl)methyl]piperazine dihydrochloride CAS No. 1431963-31-3

1-[(3-Methylisoxazol-5-yl)methyl]piperazine dihydrochloride

Cat. No.: B1458400
CAS No.: 1431963-31-3
M. Wt: 217.69 g/mol
InChI Key: LJKFNIFGGNMRCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Methylisoxazol-5-yl)methyl]piperazine dihydrochloride is a chemical compound with the CAS Number 1431963-31-3, a molecular formula of C 9 H 17 Cl 2 N 3 O, and a molecular weight of 254.15 g/mol . It is a dihydrochloride salt, which can enhance the compound's stability and solubility in aqueous systems for research purposes. This compound is classified as a For Research Use Only (RUO) product. It is intended solely for laboratory research applications and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes. This molecule is a significant synthetic intermediate in medicinal chemistry, combining two privileged pharmacophores: the isoxazole ring and the piperazine moiety. The isoxazole scaffold is a five-membered heterocycle known for its wide spectrum of biological activities and is present in several marketed drugs with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents . The piperazine ring is a common feature in pharmaceuticals, contributing to favorable physicochemical properties and serving as a versatile linker that can improve a molecule's ability to interact with biological targets . Specifically, hybrids of isoxazole and piperazine have been investigated in scientific research for their potential cytotoxic activities. Recent studies have shown that novel isoxazole-piperazine hybrids can exhibit potent cytotoxicity against human liver and breast cancer cell lines, with some derivatives demonstrating the ability to induce oxidative stress, apoptosis, and cell cycle arrest in cancer cells . As a building block, this compound provides researchers with a valuable starting material for the synthesis and exploration of novel bioactive molecules in anticancer and other therapeutic areas.

Properties

CAS No.

1431963-31-3

Molecular Formula

C9H16ClN3O

Molecular Weight

217.69 g/mol

IUPAC Name

3-methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole;hydrochloride

InChI

InChI=1S/C9H15N3O.ClH/c1-8-6-9(13-11-8)7-12-4-2-10-3-5-12;/h6,10H,2-5,7H2,1H3;1H

InChI Key

LJKFNIFGGNMRCF-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1)CN2CCNCC2.Cl.Cl

Canonical SMILES

CC1=NOC(=C1)CN2CCNCC2.Cl

Origin of Product

United States

Biological Activity

1-[(3-Methylisoxazol-5-yl)methyl]piperazine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and the results of various studies.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a 3-methylisoxazole moiety. This unique structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

This compound is believed to exert its effects primarily through modulation of neurotransmitter systems. It has been shown to interact with serotonin and dopamine receptors, which are critical in mood regulation and psychotic disorders. The compound's affinity for these receptors suggests potential applications in treating conditions like anxiety and schizophrenia.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Antipsychotic Demonstrated potential in reducing psychotic symptoms through receptor modulation.
Anxiolytic Exhibits properties that may alleviate anxiety symptoms in preclinical models.
Neuroprotective Suggested neuroprotective effects in models of neurodegeneration.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of this compound:

  • Antipsychotic Efficacy : In a study involving rodent models, this compound was administered to evaluate its effects on dopamine receptor activity. Results indicated a significant reduction in hyperactivity typically induced by amphetamines, suggesting antipsychotic properties .
  • Anxiolytic Properties : Another study focused on the anxiolytic effects of the compound using the elevated plus maze test. The results showed a marked increase in the time spent in open arms, indicating reduced anxiety levels compared to control groups .
  • Neuroprotective Effects : Research conducted on neurodegenerative models highlighted the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress, further supporting its potential therapeutic application in neurodegenerative diseases .

Comparison with Similar Compounds

Structural Analogues

Piperazine derivatives vary in their substituents, which critically influence their biological activity and pharmacokinetics. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Piperazine Derivatives
Compound Name Substituent Structure Biological Activity Key Differences vs. Target Compound References
1-[(3-Methylisoxazol-5-yl)methyl]piperazine dihydrochloride 3-Methylisoxazole-methyl Under investigation (structural focus) Reference compound
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine HCl () 3-Methylpyrazole-phenyl Anti-mycobacterial Pyrazole vs. isoxazole ring; phenyl group enhances lipophilicity
Trimetazidine dihydrochloride () 2,3,4-Trimethoxybenzyl Anticancer (angiogenesis inhibition) Bulky trimethoxybenzyl group; targets metabolic pathways
HBK-5 () Xanthenone-chlorophenyl-piperazine Antidepressant, anxiolytic Xanthone core; targets serotonin receptors
Meclizine dihydrochloride () (4-Chlorophenyl)(phenyl)methyl Antivertigo (histamine H1 antagonism) Bulky diaryl groups; CNS penetration
GBR 12783 dihydrochloride () Diphenylmethoxyethyl-propenyl Dopamine reuptake inhibition Extended alkyl chain; selective for dopamine transporters
1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine HCl () Benzyl-oxadiazole Not reported (structural analogue) Oxadiazole vs. isoxazole; potential varied electronic properties

Functional Differences

Receptor Specificity :

  • Serotonin receptor agonists (e.g., TFMPP, m-CPP in ) feature aryl substituents (e.g., trifluoromethylphenyl) that confer affinity for 5-HT1B/1C receptors, reducing locomotor activity in rodents . In contrast, the target compound's isoxazole group may favor different receptor interactions due to its oxygen-containing heterocycle.
  • Meclizine () acts as an H1 antagonist due to its bulky aromatic substituents, highlighting how substituent size and hydrophobicity dictate target engagement .

Toxicity and Metabolism :

  • Piperazine dihydrochloride () forms mutagenic N-nitroso compounds in vivo. Substitutions like the 3-methylisoxazole group in the target compound may reduce nitrosation risk by steric hindrance or altering metabolic pathways .

Synthetic Accessibility :

  • The synthesis of the target compound likely parallels methods for pyrazole derivatives (), involving condensation of 3-methylisoxazole-5-carbaldehyde with piperazine, followed by HCl salt formation .

Pharmacokinetic Considerations

  • Solubility : Dihydrochloride salts (e.g., Trimetazidine, ; Meclizine, ) improve aqueous solubility, enhancing bioavailability. The target compound’s isoxazole group may balance hydrophilicity and membrane permeability .
  • Metabolic Stability : Bulky substituents (e.g., GBR 12783’s diphenylmethoxyethyl group) can prolong half-life but may reduce CNS penetration. The target’s smaller isoxazole substituent might favor faster clearance .

Preparation Methods

Preparation of the 3-Methylisoxazole Moiety

Several synthetic routes exist for constructing 3,5-disubstituted isoxazoles, including the 3-methylisoxazole structure:

  • 1,3-Dipolar Cycloaddition: Copper(I)-catalyzed reaction of in situ generated nitrile oxides with terminal alkynes provides regioselective access to 3,5-disubstituted isoxazoles with high yields and mild conditions.
  • Claisen–Schmidt Condensation Followed by Cyclization: β-Diketones synthesized via Claisen–Schmidt condensation react with hydroxylamine hydrochloride to form isoxazole rings.
  • One-Pot Procedures: Environmentally benign one-pot three-component reactions using aldehydes, alkynes, and hydroxylamine in deep eutectic solvents or ionic liquids have been developed to improve sustainability and reduce hazardous waste.

These methods allow the introduction of the methyl group at the 3-position, critical for the target compound.

Coupling with Piperazine and Salt Formation

The key step involves linking the 3-methylisoxazol-5-ylmethyl group to piperazine, followed by formation of the dihydrochloride salt:

  • Piperazine Coupling: The isoxazole intermediate bearing a suitable leaving group (e.g., halide or activated ester) undergoes nucleophilic substitution with piperazine or protected piperazine derivatives. Photoredox chemistry with silicon amine protocols (SLAP reagents) has been applied to efficiently introduce substituted piperazine moieties.
  • Salt Formation: The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid in an alcoholic solvent under reflux conditions, improving the compound’s stability and crystallinity.

Representative Preparation Procedure (Based on Patent CN103275010A and CN105418507A)

Step Reagents and Conditions Description Yield (%)
1. Formation of Intermediate Compound IV Phenylhydrazine + methyl acetoacetate in C1-C6 fatty alcohol with acid catalyst, reflux Cyclization to form pyrazole or isoxazole intermediate Not specified
2. Chloride Acetylation Compound IV + phosphorus oxychloride in DMF, controlled temperature Formation of acyl chloride intermediate Not specified
3. Piperazine Substitution Intermediate + piperazine in polar aprotic solvent under reflux Nucleophilic substitution to attach piperazine Not specified
4. Dihydrochloride Salt Formation Compound + HCl in ethanol, reflux overnight Salt formation and crystallization 80-86%

This method avoids highly toxic reagents, uses relatively mild conditions, and is suitable for scale-up.

Environmental and Operational Considerations

  • Use of environmentally benign solvents such as ethanol and tetrahydrofuran (THF).
  • Avoidance of highly toxic reagents in favor of safer alternatives like triethylamine or pyridine as bases.
  • Application of water-retaining agents (anhydrous sodium sulfate, magnesium sulfate) to improve reaction efficiency and purity.
  • Use of condensation reagents like Lawesson reagent or Belleau reagent for cyclization steps, chosen for high yields and manageable safety profiles.

Research Findings and Optimization

  • Photoredox catalysis has been demonstrated to efficiently introduce substituted piperazine groups, enhancing reaction rates and yields.
  • Regioselective synthesis of 3-methylisoxazole derivatives is critical to ensure the correct substitution pattern, achieved via controlled cyclization or dipolar cycloaddition methods.
  • Salt formation by dihydrochloride conversion improves compound handling, crystallinity, and bioavailability, with yields reported up to 86% after purification.

Summary Table of Key Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages Yield (%)
1,3-Dipolar Cycloaddition Nitrile oxides + terminal alkynes, Cu(I) catalyst Mild, room temp to reflux High regioselectivity, mild conditions Requires precursor nitrile oxides High (not specified)
Claisen–Schmidt + Cyclization β-Diketone + hydroxylamine hydrochloride One-pot, mild Environmentally friendly, scalable Multi-step synthesis of diketone High (literature)
Piperazine Substitution Isoxazole intermediate + piperazine Reflux in polar solvents Efficient coupling, scalable Requires activated intermediate High (80-90%)
Salt Formation Free base + HCl in ethanol Reflux overnight Stable salt, good crystallinity Additional step 80-86%

Q & A

Q. What are the recommended synthetic routes for 1-[(3-Methylisoxazol-5-yl)methyl]piperazine dihydrochloride?

Methodological Answer: The synthesis typically involves two stages: (1) formation of the piperazine-isoxazole hybrid and (2) dihydrochloride salt conversion.

  • Step 1 : React a 3-methylisoxazole derivative (e.g., 3-methyl-5-chloroisoxazole) with piperazine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–120°C for 6–12 hours .
  • Step 2 : Treat the freebase with hydrochloric acid (HCl) in ethanol or water to precipitate the dihydrochloride salt .

Q. Table 1: Representative Synthetic Conditions

PrecursorSolventTemperatureReaction TimeYield (%)Reference
3-Methyl-5-chloroisoxazoleDMF100°C8 h~65
Freebase + HClEthanolRT1 h90+

Q. How should this compound be stored to maintain stability?

Methodological Answer:

  • Storage Conditions : Store in airtight containers at 2–8°C, protected from light and moisture. Desiccants (e.g., silica gel) should be included to prevent hydrolysis .
  • Handling : Use nitrile gloves and fume hoods to minimize inhalation/contact. Avoid exposure to strong oxidizers or bases .

Q. What analytical methods validate its purity and structural integrity?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile:water (70:30) + 0.1% TFA. Compare retention times against certified reference standards .
  • NMR : Confirm the presence of the isoxazole methyl group (δ 2.1–2.3 ppm) and piperazine protons (δ 2.8–3.5 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 226.1 and [M+2HCl-H]⁻ at m/z 298.6 .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesis?

Methodological Answer:

  • Quantum Chemistry : Use DFT (e.g., B3LYP/6-31G*) to calculate transition states and activation energies for key steps (e.g., nucleophilic substitution at the isoxazole ring) .
  • Reaction Path Screening : Tools like GRRM17 or AFIR can predict competing pathways (e.g., byproduct formation) and guide solvent/base selection .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal temperature, solvent, and catalyst combinations .

Q. What strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Dose-Response Analysis : Use Hill plots to compare EC₅₀ values across assays (e.g., enzyme inhibition vs. cellular cytotoxicity) .
  • Metabolite Profiling : Incubate the compound with liver microsomes and analyze via LC-MS to identify active metabolites interfering with assays .
  • Structural Analog Comparison : Benchmark against analogs (e.g., 1-[(5-methylisoxazol-3-yl)methyl]piperazine) to isolate structure-activity relationships .

Q. How can impurity profiles be rigorously characterized?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), light (UV, 254 nm), and acidic/alkaline conditions. Monitor degradation via UPLC-MS .
  • Impurity Synthesis : Prepare suspected impurities (e.g., des-methyl or oxidized byproducts) and spike into samples for HPLC co-elution studies .
  • Table 2: Common Impurities
ImpuritySourceDetection MethodReference
Des-methyl isoxazole analogIncomplete alkylationHPLC (RT 4.2 min)
Piperazine N-oxideOxidationESI-MS (m/z 242.1)

Q. What engineering challenges arise during scale-up?

Methodological Answer:

  • Reactor Design : Optimize heat transfer for exothermic steps (e.g., HCl salt formation) using jacketed reactors with PID temperature control .
  • Crystallization : Use anti-solvent (e.g., diethyl ether) addition under controlled stirring rates to ensure uniform particle size (D90 < 50 µm) .
  • Waste Management : Neutralize acidic waste with NaOH and recover solvents via distillation to meet green chemistry metrics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.